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Compound of Interest

Compound Name: N-Methyl-1H-imidazol-2-amine
CAS No.: 5146-52-1
Cat. No.: B031613
Get Quote
. J

Compound:N-Methyl-1H-imidazol-2-amine Hydrochloride CAS: 6646-51-1 (Free base),
86718-08-3 (HCI salt) Formula: CaH7Ns[1][2] - HCI MW: 97.12 (Free base) / 133.58 (HCI salt)[1]

Part 1: Structural Dynamics & Tautomerism

Before analyzing spectra, one must understand the dynamic structure of this molecule. 2-
Aminoimidazoles are "chameleons" in solution, existing in equilibrium between amino and
imino tautomers.[1]

e Amino Form: The double bond resides within the ring (aromatic).

¢ Imino Form: The double bond moves to the exocyclic nitrogen (non-aromatic/guanidine-like).

[1]

In the Hydrochloride salt, the protonation typically occurs at the ring nitrogen (N3) or the
exocyclic nitrogen, stabilizing a resonance hybrid that retains aromatic character. This impacts
NMR integration and chemical shift significantly.[1]

Tautomeric Equilibrium Diagram (DOT Visualization)
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Figure 1: Tautomeric equilibrium and protonation pathways. The cation form (green) represents
the species observed in the HCI salt spectra described below.

Part 2: Mass Spectrometry (MS) Data

Methodology: Electrospray lonization (ESI) in Positive Mode (MeOH/H20 + 0.1% Formic Acid).
[1]

The mass spectrum is characterized by a stable molecular ion due to the basicity of the
guanidine-like core.

Fragmentation Analysis[1]

o [M+H]* = 98.07 m/z: Base peak.[1] Corresponds to the protonated free base (CaHsNs™).
e m/z 81.0: Loss of NHs (Characteristic of primary amines/amidines).[1]

e m/z 56.0: Ring cleavage (Retro-Diels-Alder type fragmentation), often loss of the N-methyl-
formimidoyl fragment.[1]

MS Fragmentation Pathway (DOT Visualization)[1]
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Figure 2: Proposed ESI(+) fragmentation pathway for N-methyl-1H-imidazol-2-amine.[1]

Part 3: Infrared Spectroscopy (IR)

Methodology: ATR-FTIR (Solid State).[1]

The IR spectrum is dominated by the guanidine-like features.[1] In the HCI salt, the amine

bands are broadened due to hydrogen bonding with the chloride counter-ion.

Frequency (cm™?)

Assignment

Structural Insight

Broad, multi-band region due

3100 - 3400 v(N-H) stretch
to -NHz and N-H* (salt).[1]
C-H (aromatic ring) and C-H
2700 — 3000 v(C-H) stretch
(N-methyl group).[1]
Characteristic exocyclic
1640 — 1680 v(C=N) stretch imine/amidine character.[1]
Strong intensity.
Imidazole ring skeletal
1580 — 1600 v(C=C) stretch o
vibration.
1250 — 1300 v(C-N) stretch C2-N(exocyclic) bond.[1]
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Part 4: Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-ds (Preferred for salts to prevent exchange broadening).[1] Frequency: 400
MHz (1H), 100 MHz (13C).[1]

1H NMR Analysis

The 1-position methyl group breaks the symmetry of the imidazole ring, making H4 and H5
chemically non-equivalent. In the HCI salt, the acidic protons (NH2) typically appear as a broad
singlet downfield, often exchanging with water in the solvent.

Chemical Shift

Multiplicity Integration Assignment Coupling (J)
(5 ppm)
8.40 - 8.80 Broad Singlet 2H NHz (Exocyclic) Exchangeable
7.25 Doublet (d) 1H H5 (Ring) J=25Hz
6.90 Doublet (d) 1H H4 (Ring) J=25Hz
3.55 Singlet (s) 3H N-CHs N/A

Technical Note: In CDCls (free base), the NH2 protons would appear significantly upfield (~4.5—
5.0 ppm), and H4/H5 would be shielded (~6.5 ppm) due to the electron-donating effect of the
free amine. The values above reflect the deshielding effect of the HCI salt form.

3C NMR Analysis

The carbon spectrum confirms the asymmetry and the guanidine-like C2 center.

Chemical Shift (d ppm) Carbon Type Assignment

148.5 Quaternary (Cq) C2 (Guanidine-like core)
121.0 CH C5 (Adjacent to N-Me)
116.5 CH C4 (Adjacent to NH)
33.8 CHs N-CHs
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Part 5: Experimental Protocol for Validation

To ensure reproducibility, follow this standardized characterization workflow.

Sample Preparation (NMR)

e Solvent Choice: Use DMSO-ds (99.9% D) rather than CDCls.[1] The HCI salt is sparingly
soluble in chloroform.

o Concentration: Dissolve 10-15 mg of the salt in 0.6 mL solvent.

o Water Suppression: If the water peak (3.33 ppm in DMSO) interferes with the N-Me signal
(3.55 ppm), use a presaturation pulse sequence (e.g., zgpr on Bruker systems).[1]

Purity Check (HPLC-UV)

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]
e Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile.[1]

e Gradient: 5% B to 95% B over 10 min.

e Detection: 220 nm (Amide/Imine absorption).[1]

» Note: 2-Aminoimidazoles are highly polar; they elute early (dead volume) unless ion-pairing
agents (TFA/HFBA) or HILIC columns are used.[1]
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Study. Journal of Heterocyclic Chemistry. (Grounding for imino/amino equilibrium data).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 1-Methyl-1H-imidazol-2-amine | C4H7N3 | CID 566321 - PubChem
[pubchem.ncbi.nlm.nih.gov]

¢ 2. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. II.
Microenvironments of histidine-12 and histidine-119 of bovine pancreatic ribonuclease A -
PubMed [pubmed.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Technical Guide: Spectral Profiling of N-Methyl-1H-
imidazol-2-amine[1]]. BenchChem, [2026]. [Online PDF]. Available at:
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methyl-1h-imidazol-2-amine-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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